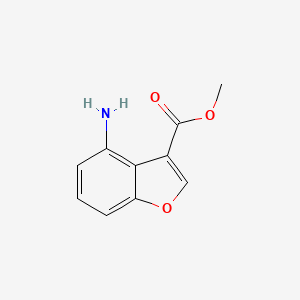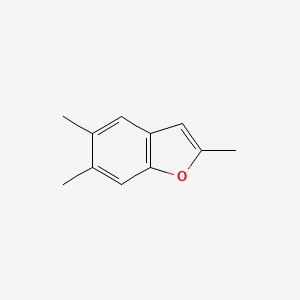
methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside is a chemical compound with the molecular formula C12H18O8. It is a derivative of arabinofuranose, a five-carbon sugar, where three hydroxyl groups are acetylated. This compound is often used in carbohydrate chemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside can be synthesized through the acetylation of methyl d-arabinofuranoside. The process involves the reaction of methyl d-arabinofuranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of the triacetate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent sugar, methyl d-arabinofuranoside.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Methyl d-arabinofuranoside
Oxidation: Carboxylic acids
Scientific Research Applications
Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for antiviral agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be selectively removed by esterases, leading to the formation of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,5-tri-O-benzoyl-d-arabinofuranoside: Similar structure but with benzoyl groups instead of acetyl groups.
Methyl 2,3,4,6-tetra-O-acetyl-d-glucopyranoside: A related compound with a different sugar backbone.
Methyl 2,3,5-tri-O-acetyl-d-ribofuranoside: Similar compound with ribose instead of arabinose.
Uniqueness
Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside is unique due to its specific acetylation pattern and its utility in regioselective deacetylation reactions. This makes it a valuable compound in synthetic carbohydrate chemistry and enzymatic studies .
Properties
Molecular Formula |
C12H18O8 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2R,3R,4S)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11+,12?/m1/s1 |
InChI Key |
RUSRQHXGPHZZNI-YIBTVLSRSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine](/img/structure/B12858963.png)
![Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12858968.png)







![3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline](/img/structure/B12859008.png)



